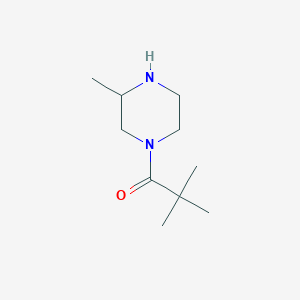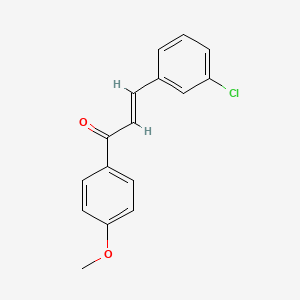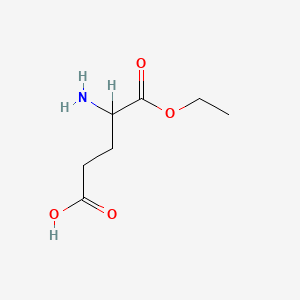
Methyl 2-hydroxy-3-isopropylbenzoate
描述
Methyl 2-hydroxy-3-isopropylbenzoate: is an organic compound with the molecular formula C11H14O3 . It is a derivative of benzoic acid, featuring a hydroxyl group (-OH) and an isopropyl group (-CH(CH3)2) attached to the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 2-hydroxy-3-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-hydroxybenzoic acid with propylene to introduce the isopropyl group, followed by esterification with methanol.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 2-hydroxy-3-isopropylbenzoic acid.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of 2-hydroxy-3-isopropylbenzene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the isopropyl group can direct incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Electrophilic substitution reactions typically require strong acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: 2-hydroxy-3-isopropylbenzoic acid
Reduction: 2-hydroxy-3-isopropylbenzene
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
Chemistry: Methyl 2-hydroxy-3-isopropylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities. Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which Methyl 2-hydroxy-3-isopropylbenzoate exerts its effects depends on its specific application. For example, in antioxidant applications, it may donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells. The molecular targets and pathways involved can vary, but often include enzymes and receptors that are part of cellular signaling processes.
相似化合物的比较
Methyl 2-hydroxybenzoate (Salicylic acid methyl ester): Similar structure but lacks the isopropyl group.
Methyl 3-hydroxybenzoate (Methyl salicylate): Similar structure but with a different position of the hydroxyl group.
Methyl 2-hydroxy-4-isopropylbenzoate: Similar but with the isopropyl group at a different position on the benzene ring.
Uniqueness: Methyl 2-hydroxy-3-isopropylbenzoate is unique due to the specific arrangement of its hydroxyl and isopropyl groups, which influences its chemical reactivity and biological activity.
属性
IUPAC Name |
methyl 2-hydroxy-3-propan-2-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)8-5-4-6-9(10(8)12)11(13)14-3/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJOTDHMGVBGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline](/img/structure/B3328745.png)


![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3328773.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3328778.png)


![4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride](/img/structure/B3328806.png)

![4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B3328817.png)




